3-Bromo-6-ethyl-pyridazine hydrobromide
CAS No.: 1965309-23-2
Cat. No.: VC2952281
Molecular Formula: C6H8Br2N2
Molecular Weight: 267.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965309-23-2 |
|---|---|
| Molecular Formula | C6H8Br2N2 |
| Molecular Weight | 267.95 g/mol |
| IUPAC Name | 3-bromo-6-ethylpyridazine;hydrobromide |
| Standard InChI | InChI=1S/C6H7BrN2.BrH/c1-2-5-3-4-6(7)9-8-5;/h3-4H,2H2,1H3;1H |
| Standard InChI Key | XTAXSDSMEZYCEH-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(C=C1)Br.Br |
| Canonical SMILES | CCC1=NN=C(C=C1)Br.Br |
Introduction
3-Bromo-6-ethyl-pyridazine hydrobromide is a chemical compound that belongs to the pyridazine family, a class of heterocyclic compounds. It is a derivative of 3-bromo-6-ethylpyridazine, with an additional hydrobromide group. This compound has a molecular formula of C6H8Br2N2 and a molecular weight of approximately 267.95 g/mol .
Synthesis Methods
The synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide typically involves the reaction of 3-bromo-6-ethylpyridazine with hydrobromic acid. This process forms the hydrobromide salt, which can be purified and isolated using standard chemical techniques.
Biological and Chemical Applications
While specific biological applications of 3-Bromo-6-ethyl-pyridazine hydrobromide are not widely documented, its parent compound, 3-bromo-6-ethylpyridazine, has been studied for its potential antimicrobial and anticancer properties. The addition of a hydrobromide group may alter its solubility and bioavailability, potentially affecting its biological activity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-Bromo-6-ethylpyridazine | C7H8BrN3 | 218.06 | Bromine at 3-position, ethyl at 6-position |
| 3-Bromo-6-ethyl-pyridazine hydrobromide | C6H8Br2N2 | 267.95 | Additional hydrobromide group |
| 6-Ethylpyridazine | C6H8N2 | 108.14 | No bromine atom |
Future Research Directions
Future studies should focus on exploring the biological activities of 3-Bromo-6-ethyl-pyridazine hydrobromide, including its potential as a pharmaceutical intermediate. Additionally, investigating its chemical reactivity and stability under various conditions could provide insights into its industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume